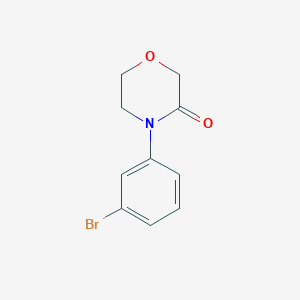

4-(3-Bromophenyl)morpholin-3-one

Description

Overview of Morpholinone Heterocycles in Chemical Research

Morpholine (B109124) and its derivatives, including the morpholinone core, are considered privileged structures in medicinal chemistry. nih.govnih.gov This is due to their favorable physicochemical, biological, and metabolic properties, as well as their relatively straightforward synthetic accessibility. nih.gov The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile and readily available building block in synthetic chemistry. nih.govresearchgate.net

The presence of the oxygen atom within the morpholine structure is a key contributor to its bioactivity, enabling it to form strong complexes with biological targets through donor-acceptor interactions. researchgate.net This oxygen atom also influences the basicity of the nitrogen atom, which, along with the ring's flexible conformation, allows for a range of lipophilic and hydrophilic interactions. researchgate.net These characteristics can enhance a molecule's blood solubility and its ability to permeate the blood-brain barrier. researchgate.net Consequently, morpholine-containing compounds have been investigated for a wide array of pharmacological activities, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.net

Academic Relevance of Bromophenyl Substituents in Drug Discovery Scaffolds

The introduction of a bromine atom to a molecular structure, a strategy known as bromination, is a common tactic in drug design. ump.edu.pl The inclusion of this halogen can lead to an increase in a compound's therapeutic activity and favorably impact its metabolic profile and duration of action. ump.edu.pl This is partly due to the "halogen bond," a noncovalent interaction where the halogen atom acts as an electrophilic region (a "sigma-hole"), which can influence intermolecular and intramolecular interactions and potentially enhance drug-target binding. ump.edu.pl

Furthermore, the "heavy atom effect" of bromine can be leveraged to improve the efficacy of treatments like photodynamic therapy and radiosensitization. ump.edu.pl Natural substances containing bromine, often sourced from marine organisms, have demonstrated effectiveness against various diseases, including antibiotic-resistant bacteria. ump.edu.pl While advantageous, it is also noted that bromination can sometimes lead to increased toxic effects or accumulation within the body. ump.edu.pl

Significance of 4-(3-Bromophenyl)morpholin-3-one (B6206737) as a Research Target

The compound this compound is a specific molecule that combines the features of the morpholinone heterocycle and a bromophenyl group. While detailed research findings on this exact compound are not extensively available in the public domain, its constituent parts suggest its potential as a valuable research chemical. The general synthetic route to similar compounds, such as 4-(4-aminophenyl)morpholin-3-one (B139978), often involves the reaction of a substituted aniline (B41778) with a suitable chloroacetyl derivative, followed by cyclization. tdcommons.orggoogle.comgoogle.com For instance, 4-(4-nitrophenyl)morpholin-3-one (B139987) can be prepared and subsequently reduced to the corresponding amine, which serves as a key intermediate in the synthesis of pharmaceuticals like Rivaroxaban. tdcommons.orggoogle.com

The table below provides some of the basic chemical and physical properties of this compound and its isomers.

| Property | This compound | 4-(4-Bromophenyl)morpholin-3-one |

| CAS Number | 1196153-18-0 | 634905-12-7 |

| Molecular Formula | C10H10BrNO2 | C10H10BrNO2 |

| Molecular Weight | 256.10 g/mol | 256.10 g/mol |

| Synonyms | Not available | 4-(p-bromophenyl)morpholin-3-one |

This data is compiled from publicly available chemical supplier information. chemsrc.combldpharm.comamadischem.com

The study of this compound and its analogues is driven by the continued search for new therapeutic agents. The specific placement of the bromine atom on the phenyl ring (meta-position in this case) can significantly influence the molecule's electronic properties and its three-dimensional shape, thereby affecting its biological activity. Researchers investigating structure-activity relationships (SAR) would find this compound and its isomers to be valuable tools in probing the requirements for binding to specific biological targets. For example, studies on other classes of compounds have shown that the position of a substituent on a phenyl ring can dramatically alter its inhibitory activity against certain enzymes. nih.gov

While the primary focus of this article is on the title compound, it is worth noting that related structures are key intermediates in the synthesis of marketed drugs. For example, 4-(4-aminophenyl)morpholin-3-one is a crucial building block for the anticoagulant Rivaroxaban. tdcommons.orgchemicalbook.com This highlights the industrial relevance of the morpholinone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

4-(3-bromophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10BrNO2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7H2 |

InChI Key |

SFTMYLIZKXVVBC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Bromophenyl Morpholin 3 One and Its Analogues

Direct Synthesis Approaches to 4-Aryl Morpholin-3-ones

The direct formation of the 4-aryl morpholin-3-one (B89469) structure is a primary strategy, often involving simultaneous or sequential reactions to construct the morpholinone ring and introduce the aryl substituent.

Cyclization Reactions for Morpholinone Ring Formation

The creation of the morpholinone ring is a critical step. One common approach involves the cyclization of suitable precursors. For instance, the reaction of N-(2-hydroxyethyl)anilines with chloroacetyl chloride can yield 4-phenylmorpholin-3-one. google.comgoogle.com This intermediate can then be further functionalized. Another strategy involves the intramolecular cyclization of haloacetamides.

A variety of cyclization reactions have been explored for the synthesis of morpholinone rings, often catalyzed by acids or bases. nih.gov For example, zinc halide catalysts can be used in the reaction of α-amino acid-derived tertiary amines with epoxides to produce morpholin-2-ones, a related class of compounds. researchgate.net Chiral phosphoric acid has also been employed as a catalyst for the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org

N-Arylation Strategies for Introducing the Bromophenyl Moiety

The introduction of the 3-bromophenyl group onto the nitrogen atom of the morpholinone ring is a key transformation. This is typically achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. researchgate.netbeilstein-journals.orgcmu.edu These reactions involve the coupling of an amine (the morpholinone nitrogen) with an aryl halide (such as 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene) in the presence of a palladium catalyst and a suitable ligand. researchgate.netbeilstein-journals.org

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative methods. beilstein-journals.org The Chan-Lam coupling, for instance, utilizes boronic acids as the aryl source and often proceeds under milder conditions. beilstein-journals.orgorganic-chemistry.org

| Catalyst System | Aryl Source | Reaction Type | Key Features |

| Pd(OAc)₂ / Phosphine (B1218219) Ligands | Aryl Halides | Buchwald-Hartwig | Versatile, high-yielding |

| CuI / Ligands (e.g., L-proline) | Aryl Halides | Ullmann Condensation | Lower cost catalyst |

| Cu(OAc)₂ | Arylboronic Acids | Chan-Lam Coupling | Mild reaction conditions |

Precursor Synthesis and Functionalization Pathways

An alternative to direct synthesis is a multi-step approach that involves the initial preparation of key precursors, which are then combined and modified to yield the final product.

Preparation of Bromophenylamine Intermediates

The synthesis of 3-bromoaniline (B18343) is a fundamental precursor step. A common industrial method involves the diazotization of m-aminophenol followed by a Sandmeyer-type reaction with a bromide source. guidechem.com Another route starts from benzene (B151609), which undergoes nitration to form nitrobenzene. Subsequent bromination in a meta-directing fashion, followed by the reduction of the nitro group, yields 3-bromoaniline. transformationtutoring.comlibretexts.org The synthesis of N-(4-bromophenyl) derivatives often starts with the reaction of a suitable carbonyl compound with 4-bromoaniline. nih.gov

Synthesis of Substituted Morpholinone Precursors

The synthesis of the morpholinone ring can be accomplished separately before the introduction of the aryl group. For example, 2-(2-chloroethoxy)acetic acid can be reacted with an amine to form the corresponding morpholin-3-one. google.com The synthesis of substituted morpholines can also be achieved through a four-step sequence from enantiomerically pure amino alcohols, with a key palladium-catalyzed carboamination step. nih.gov

Advanced Catalytic Reactions in the Synthesis of 4-(3-Bromophenyl)morpholin-3-one (B6206737) Derivatives

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. In the context of this compound and its derivatives, several catalytic strategies are noteworthy.

Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for creating carbon-carbon bonds. For instance, a pre-formed bromo-substituted aniline (B41778) or thiophene (B33073) derivative can undergo a Suzuki coupling with various boronic acids to introduce diverse functional groups. nih.govresearchgate.netresearchgate.net This allows for the synthesis of a wide range of analogues.

Furthermore, the use of specialized ligands can enhance the efficiency and scope of palladium-catalyzed N-arylation reactions. cmu.eduresearchgate.net For example, bulky, electron-rich phosphine ligands can enable the N-arylation of heterocycles with a variety of aryl halides and triflates. organic-chemistry.org The development of supported catalysts, such as phosphines anchored on various supports, is also an area of active research aimed at simplifying catalyst recovery and reuse. researchgate.net

Recent advancements also include the use of other transition metals. For example, copper nanoclusters have been shown to catalyze C-N bond-forming reactions under visible-light irradiation at room temperature. organic-chemistry.org These innovative catalytic systems offer milder and more environmentally friendly alternatives to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups at the 3-position of the phenyl ring.

One of the most utilized reactions is the Suzuki cross-coupling, which involves the reaction of the aryl bromide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology has been successfully applied to synthesize a variety of biaryl and heteroaryl-aryl structures. For instance, coupling of aryl bromides with arylboronic acids using a catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) can yield complex molecular architectures. nih.gov The reaction conditions are generally mild and tolerant of various functional groups.

Another important palladium-catalyzed transformation is the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is particularly useful for synthesizing analogues where the bromine is replaced by a primary or secondary amine. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. researchgate.net Ligands such as (2-biphenyl)di-tert-butylphosphine have been shown to be effective in these transformations. researchgate.net

Furthermore, palladium-catalyzed carbonylative coupling reactions can be employed to introduce carbonyl-containing moieties. For example, reacting the aryl bromide with carbon monoxide and an alcohol or amine can lead to the formation of esters or amides, respectively. nih.gov

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on aryl bromides, which are applicable for the derivatization of this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Coupling Reaction | Catalyst / Ligand | Base | Reactant | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | Biaryl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Amine | Arylamine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | Terminal alkyne | Arylalkyne |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Alkene | Arylalkene |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount in the synthesis of complex molecules like this compound and its analogues to avoid the formation of unwanted isomers and byproducts.

Chemoselectivity: In the context of palladium-catalyzed cross-coupling reactions on this compound, chemoselectivity refers to the preferential reaction of the aryl bromide C-Br bond over other potentially reactive sites in the molecule, such as C-H bonds or the amide functionality within the morpholinone ring. Palladium catalysts, particularly with bulky electron-rich phosphine ligands, are highly selective for the oxidative addition to the C-Br bond, leaving other functional groups intact. orgsyn.org For example, in a Suzuki coupling, the palladium catalyst will selectively activate the C-Br bond without affecting the lactam (amide) bond in the morpholinone ring.

Regioselectivity: The synthesis of this compound itself requires high regioselectivity. A common route involves the condensation of 3-bromoaniline with a suitable C2-synthon that forms the morpholinone ring. For example, the reaction of 3-bromoaniline with an activated form of 2-(2-chloroethoxy)acetic acid would need to proceed via N-acylation followed by an intramolecular Williamson ether synthesis. The regioselectivity is dictated by the nucleophilicity of the aniline nitrogen and the electrophilic sites on the coupling partner.

In derivatization reactions, regioselectivity concerns the selective functionalization of one position over another. For a molecule like this compound, the palladium-catalyzed cross-coupling will occur specifically at the carbon atom bearing the bromine atom. If the molecule contained other leaving groups, the selectivity would depend on the relative reactivity of these groups towards the palladium catalyst.

Process Optimization and Scalability Studies for Research Applications

While large-scale industrial synthesis of this compound is not widely documented, process optimization and scalability studies for closely related analogues, such as 4-(4-aminophenyl)morpholin-3-one (B139978) (a key intermediate for the anticoagulant Rivaroxaban), provide valuable insights. tdcommons.orggoogle.com These studies focus on improving reaction yields, minimizing waste, using cost-effective and readily available starting materials, and ensuring the process is safe and reproducible.

For research applications where gram-scale quantities are often required, optimization focuses on several key aspects:

Starting Material Selection: Utilizing commercially available and inexpensive starting materials like 3-bromoaniline and chloroacetyl chloride or derivatives of 2-bromoethanol (B42945) is a primary consideration. google.com

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and concentration is crucial. For the formation of the morpholinone ring, studies might compare different bases (e.g., potassium carbonate, sodium hydroxide) and solvents to maximize the yield of the cyclization step. tdcommons.org

Catalyst Loading: In palladium-catalyzed derivatizations, minimizing the amount of the expensive palladium catalyst is a key goal. High-turnover catalyst systems are therefore highly desirable. Research might focus on finding the optimal catalyst and ligand combination that provides high yields with low catalyst loadings (e.g., in the mol% or even ppm range).

Purification: Developing efficient purification methods is essential for obtaining the target compound with high purity. This may involve optimizing crystallization conditions to avoid chromatography, which can be time-consuming and costly on a larger scale. google.com For example, a process for a related compound involved changing the solvent to induce crystallization of the product, simplifying its isolation. google.com

The table below outlines typical parameters investigated during process optimization for the synthesis of morpholin-3-one structures.

| Scalability | Ensure safe and reproducible scale-up | Study reaction exotherms, ensure efficient mixing, avoid hazardous reagents where possible. |

By systematically addressing these factors, synthetic routes can be refined to provide reliable and efficient access to this compound and its derivatives for further research and development.

Structural Elucidation and Conformational Analysis of 4 3 Bromophenyl Morpholin 3 One

Advanced Spectroscopic Characterization Techniques

A complete spectroscopic characterization is fundamental to the unambiguous identification and structural elucidation of a chemical compound. However, for 4-(3-Bromophenyl)morpholin-3-one (B6206737), experimentally determined spectroscopic data are not available in published scientific papers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, a full assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra would be necessary to confirm the connectivity of the atoms. This would involve analyzing chemical shifts, spin-spin coupling constants, and through-space correlations. Without experimental spectra, a detailed analysis is not possible.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key vibrational modes would include the carbonyl (C=O) stretch of the lactam, C-N stretching, C-O-C stretching of the morpholine (B109124) ring, and various aromatic C-H and C-C bending and stretching frequencies.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Regrettably, specific, experimentally verified IR and MS data for this compound are not documented in the accessible scientific literature. While predicted data can be found in some databases, these are computational estimates and not a substitute for experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, as well as information on the packing of the molecules in the crystal lattice. Research on a related compound, 2-(3-Bromophenyl)-1-(4-morpholinyl)ethanone, has been published, including its crystal structure. tandfonline.com This suggests that such studies are feasible for this class of compounds. However, no such study has been reported for this compound itself.

Conformational Preferences and Ring Dynamics Studies

The morpholin-3-one (B89469) ring can adopt various conformations, such as chair, boat, or twist-boat forms. The conformational preference of this ring, as well as the rotational barrier around the N-aryl bond, would be of significant interest for understanding the molecule's three-dimensional shape and potential interactions. Such studies often employ a combination of variable-temperature NMR spectroscopy and computational modeling. While general conformational studies of phenylmorphans have been conducted, a specific analysis of this compound is not available. nih.gov

Investigation of Biological Activities and Molecular Interactions of 4 3 Bromophenyl Morpholin 3 One Derivatives Pre Clinical Focus

In Vitro Pharmacological Profiling of Morpholinone Derivatives

The initial stages of drug discovery heavily rely on in vitro pharmacological profiling to elucidate the molecular mechanisms of action of new chemical entities. This involves a suite of assays designed to assess the interaction of these compounds with specific biological targets, such as enzymes and receptors.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases)

Enzyme inhibition is a common mechanism of action for many drugs. While specific data on the inhibitory activity of 4-(3-bromophenyl)morpholin-3-one (B6206737) against carbonic anhydrases is not extensively documented, the broader class of heterocyclic compounds has been a fertile ground for the discovery of carbonic anhydrase inhibitors. nih.govmdpi.comnih.govmdpi.com These inhibitors are of significant interest due to the role of various carbonic anhydrase isoforms in pathological conditions. For instance, tumor-associated isoforms like hCA IX are validated targets for anticancer therapies. nih.govmdpi.com

In the realm of protein kinases, a critical class of enzymes involved in cell signaling, derivatives incorporating the morpholin-3-one (B89469) structure have shown promise. A study focusing on novel morpholin-3-one-fused quinazoline (B50416) derivatives identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a well-known oncogene, and its inhibition is a key strategy in cancer treatment. In this study, several compounds exhibited significant inhibitory activity against wild-type EGFR, with one derivative, compound a8 , showing a half-maximal inhibitory concentration (IC50) of 53.1 nM. nih.gov Furthermore, compounds a7 and a8 demonstrated excellent inhibitory activity against the clinically relevant T790M/L858R mutant of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors. nih.gov

The arylmorpholine scaffold has also been identified as a promising starting point for the development of isoform-selective phosphoinositide 3-kinase (PI3-K) inhibitors. ucsf.edu PI3-Ks are another family of enzymes crucial for cell growth, proliferation, and survival.

Interactive Data Table: Kinase Inhibition by Morpholin-3-one Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound a8 | EGFR (wild-type) | 53.1 | nih.gov |

| Compound a7 | EGFR (T790M/L858R mutant) | Not specified | nih.gov |

| Compound a8 | EGFR (T790M/L858R mutant) | Not specified | nih.gov |

Receptor Binding and Modulation Studies

Cellular Assays for Biological Response Evaluation

Following in vitro biochemical assays, cellular assays provide the next level of understanding by evaluating a compound's effect in a more biologically relevant context.

Antiproliferative and Cytotoxicity Studies (e.g., against cancer cell lines)

The kinase inhibitory activity of the morpholin-3-one-fused quinazoline derivatives translated into potent antiproliferative effects in cancer cell lines. nih.gov Compounds a7 and a8 exhibited strong antiproliferative activity against the H358 and A549 non-small cell lung cancer (NSCLC) cell lines. nih.gov This cellular activity provides crucial validation for the enzymatic inhibition observed and supports the potential of these derivatives as anticancer agents.

Antimicrobial and Antifungal Activity Assessment

The evaluation of novel chemical entities for antimicrobial and antifungal properties is a continuous effort in the face of growing antibiotic resistance. While the current search did not yield specific studies on the antimicrobial or antifungal activity of this compound derivatives, this remains an area of potential interest for this class of compounds.

Investigations of Neurotransmitter Reuptake Inhibition

The central nervous system is a key area for therapeutic intervention, and the inhibition of neurotransmitter reuptake is a well-established mechanism for treating various neurological and psychiatric disorders. There is currently no available information from the conducted searches on the investigation of this compound derivatives as neurotransmitter reuptake inhibitors.

In Vivo Efficacy Studies in Non-Human Models (excluding clinical data)

Proof-of-Concept Studies in Disease Models

No published research could be found that details proof-of-concept studies for this compound in any animal models of disease. The scientific literature does not currently contain information regarding the evaluation of this specific compound for any therapeutic potential in non-human in vivo systems.

Target Engagement and Biomarker Analysis in Animal Studies

There is no available data from animal studies to indicate whether this compound engages with specific biological targets in a living organism. Methodologies for assessing target engagement in animal models are well-established in pharmaceutical research, often employing techniques like cellular thermal shift assays (CETSA) or the use of chemical probes to confirm the direct interaction between a compound and its intended target protein in tissues or blood. nih.govnih.gov Similarly, no biomarker analysis has been reported for this compound in animal models. Such analyses are crucial for understanding a drug's effect and for the potential translation of findings to clinical settings. nih.govnih.gov However, no such studies have been published for this compound.

Mechanistic Research into Molecular Pathways and Targets

Identification of Protein-Ligand Interactions

Detailed studies on the protein-ligand interactions of this compound are not present in the current scientific literature. The process of molecular recognition, where a ligand like the specified compound binds to a protein, is fundamental to its biological activity. biorxiv.org Techniques such as X-ray crystallography, isothermal titration calorimetry (ITC), and computational docking are commonly used to elucidate these interactions. biorxiv.org While studies exist for other morpholine-containing compounds, such as certain EGFR inhibitors and mTOR inhibitors, this information is not transferable to the specific molecule . nih.gov Research on other brominated fragments has shown their utility in identifying binding hot spots on proteins, but this has not been applied to this compound. nih.gov

Elucidation of Cellular Signaling Cascade Modulation

No information is available regarding the modulation of any cellular signaling cascades by this compound. Understanding how a compound affects signaling pathways is key to deciphering its mechanism of action and its potential effects on cellular processes. This often involves a combination of in vitro and in silico approaches to map the compound's influence on complex biological networks. nih.gov Without experimental data, it is not possible to determine if this compound has any impact on cellular signaling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of the Bromophenyl Moiety

The substitution pattern on the N-phenyl ring is a critical determinant of activity for 4-aryl-morpholin-3-one derivatives. The nature and position of substituents can drastically alter the compound's efficacy and selectivity.

Research into related morpholine (B109124) structures has shown that substitutions on the C-4 substituted phenyl ring are favorable for biological activity. e3s-conferences.org Specifically, in the context of anticancer activity, the presence of a halogen on the aromatic ring connected to the morpholine moiety has been shown to increase inhibitory action. e3s-conferences.org For instance, in a series of morpholine-benzimidazole derivatives, the 4-phenyl morpholine structure was found to be significant for activity against Jurkat T cell lines. sci-hub.se

In studies on Factor Xa (FXa) inhibitors, which often feature a central oxazolidinone or morpholinone core, the P4 binding element that slots into the S4 pocket of the enzyme is typically an aryl group, such as a chlorophenyl or fluorophenyl group. The specific halogen and its position are key for potent inhibition. For example, in a series of apixaban (B1684502) derivatives, which contain a related structural motif, various substitutions on the terminal phenyl ring led to compounds with moderate to excellent anticoagulant activity. nih.gov One of the most promising compounds from this study, which exhibited a high inhibition rate against FXa, highlights the importance of optimizing this part of the molecule. nih.gov

The electronic nature of the substituent on the phenyl ring also plays a crucial role. Studies on quinoxaline (B1680401) urea (B33335) analogs, for example, demonstrated that condensing various substituted phenyl isocyanates with a core amine structure resulted in a range of biological activities. nih.gov The presence of electron-withdrawing groups like halogens (bromo, fluoro) on the phenyl ring was a common feature among the active analogs. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Morpholine Analogs

| Compound Series | Substituent on Phenyl Ring | Target | Key Finding | Reference |

|---|---|---|---|---|

| Morpholine-Benzimidazole Derivatives | 4-Phenyl | Jurkat T cells (Anticancer) | 4-Phenyl substitution was significant for activity. | sci-hub.se |

| Apixaban Derivatives | Various (including halogens) | Factor Xa (Anticoagulant) | Substitutions led to moderate to excellent activity, with compound 14a being most potent. | nih.gov |

| Quinoxaline Urea Analogs | 4-Bromo, 4-Fluoro | IKKβ (Anticancer) | Halogen substitutions were key features of potent analogs. | nih.gov |

| Morpholino-1-phenylthio-2-butanones | Phenyl-ring substituted | P-388 leukemia cells | Some derivatives exhibited activity against the cancer cell line. | nih.gov |

Modulation of the Morpholinone Ring System for Activity Enhancement

Modifications to the morpholinone ring itself are a key strategy for enhancing biological activity. The introduction of substituents at various positions on the heterocyclic ring can lead to increased potency and improved pharmacokinetic profiles. e3s-conferences.org

For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain derivatives. sci-hub.se In a study on imidazole-pyridine substituted morpholines, compounds with such substitutions showed good binding affinity with the mTOR enzyme. sci-hub.se

Furthermore, the oxygen atom within the morpholine ring is a critical feature, often participating in hydrogen bonding with amino acid residues in the active sites of enzymes. researchgate.net This interaction was noted in the binding of morpholino-containing compounds to the PI3K ATP binding site. sci-hub.se The unsubstituted morpholine ring has also been identified as crucial for potent activity in some series of chalcone-substituted morpholine derivatives evaluated against cancer cell lines. e3s-conferences.org

In the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a morpholin-3-one (B89469) derivative was identified as a novel and promising scaffold. nih.gov Structural optimization of this scaffold, including modifications to the morpholinone ring and its substituents, led to the discovery of compounds with improved kinetic profiles for brain imaging via PET. nih.gov

Table 2: Impact of Morpholinone Ring Modification on Activity

| Compound Series | Modification on Morpholinone Ring | Target/Application | Result | Reference |

|---|---|---|---|---|

| Imidazole-Pyridine Morpholines | Alkyl substitution at C-3 | mTOR (Anticancer) | Increased anticancer activity and binding affinity. | sci-hub.se |

| Chalcone-Substituted Morpholines | Unsubstituted Morpholine | C6 and HeLa cell lines (Anticancer) | Unsubstituted ring was concluded to be important for potent activity. | e3s-conferences.org |

| MAGL Inhibitors | Structural optimization of the morpholin-3-one scaffold | MAGL (PET Imaging) | Improved in vivo kinetic profile. | nih.gov |

Impact of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral drugs, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. nih.govmhmedical.com Enantiomers of a chiral compound can exhibit significant differences in their pharmacodynamics and pharmacokinetics. nih.gov

For morpholine derivatives, stereochemistry can be a key driver of potency. mdpi.com In the case of 4-(3-Bromophenyl)morpholin-3-one (B6206737), the potential for chirality exists, and the specific configuration of stereogenic centers can profoundly affect its biological profile. For example, studies on 3,4-dimethyl-2-phenylmorpholine have confirmed the existence of preferred chair conformations and specific configurations for its cis and trans isomers. cdnsciencepub.com

This principle holds true for other classes of neurologically active agents as well. The biological activities of aryl-substituted tropanes, for instance, are strongly correlated with the nature and orientation of the aryl group, which is further modulated by the stereochemistry of other substituents on the molecule. researchgate.net

Table 3: Influence of Stereochemistry on the Activity of Chiral Analogs

| Compound Class | Stereochemical Feature | Biological Effect | Key Finding | Reference |

|---|---|---|---|---|

| 3-Br-Acivicin Derivatives | (5S, αS) vs other isomers | Antimalarial Activity | Only the (5S, αS) isomers showed significant potency, suggesting stereoselective uptake. | mdpi.com |

| Phendimetrazine | cis vs trans isomers | Conformation | Confirmed preferred chair conformations and distinct configurations for each isomer. | cdnsciencepub.com |

| Aryl Substituted Tropanes | Orientation of aryl group and N-methyl group | Monoamine Uptake Inhibition | Biological activity is strongly correlated with the stereochemical orientation of substituents. | researchgate.net |

Correlation between Substituent Effects and Biological Efficacy

The biological efficacy of 4-aryl-morpholin-3-one derivatives is directly correlated with the electronic and steric properties of the substituents on the phenyl ring. The "push-pull" electronic nature of a molecule, influenced by electron-donating and electron-withdrawing groups, can significantly affect its interaction with biological targets and its photophysical properties. mdpi.com

Systematic studies on the substituent effects in related heterocyclic systems provide insight. For example, in TEMPO-type nitroxides, the position of a phenyl group relative to the reactive N-O moiety was found to influence both electronic and steric effects, thereby altering the compound's redox properties. rsc.org Similarly, for this compound, the bromo substituent at the meta position exerts a specific electronic (electron-withdrawing) and steric influence. Altering this substituent would predictably change the molecule's properties.

In the development of quinoxaline urea analogs as anticancer agents, a clear structure-activity relationship was established. Analogs with a furan (B31954) group were potent but possessed metabolic liabilities. Replacing the furan with other groups and modifying the substitution pattern on the terminal phenyl ring (e.g., with bromo or fluoro groups) led to the identification of an analog with improved potency and reduced metabolic risk. nih.gov This demonstrates a direct correlation between substituent choice and both efficacy and drug-like properties.

Research on FXa inhibitors also provides a strong basis for this correlation. Intensive structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) studies on tricyclic fused oxazolidinones (structurally related to morpholinones) led to an orally bioavailable inhibitor with excellent in vivo efficacy. nih.gov This success was achieved by systematically modifying substituents to optimize potency, selectivity, and pharmacokinetic profiles simultaneously. nih.gov

Table 4: Correlation of Substituent Properties with Efficacy

| Compound Series | Substituent Property | Effect on Efficacy | Reference |

|---|---|---|---|

| Quinoxaline Urea Analogs | Metabolically stable groups replacing labile furan; Phenyl ring substitutions | Increased potency (~3-4 fold) and reduced metabolic liability. | nih.gov |

| Tricyclic Fused Oxazolidinones (FXa inhibitors) | Conformationally restricted mimics; optimized substituents | Led to a highly potent, selective, and orally bioavailable inhibitor. | nih.gov |

| TEMPO-type Nitroxides | Position of phenyl group (steric/electronic effect) | Altered reduction reactivity and redox potential. | rsc.org |

Computational Chemistry and Chemoinformatics Applications

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as 4-(3-Bromophenyl)morpholin-3-one (B6206737), and its biological target, typically a protein or enzyme. These simulations provide a detailed, atom-level view of the binding process and the stability of the resulting complex.

Molecular docking studies are instrumental in predicting the preferred orientation and conformation of a ligand when it binds to the active site of a target protein. For derivatives of this compound, docking has been employed to elucidate binding modes with potential targets. For instance, in the context of developing novel inhibitors for enzymes, docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

The bromine atom on the phenyl ring is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. Docking algorithms can predict how this bromine atom orients itself within the active site to form favorable interactions with electron-rich residues like serine, threonine, or the backbone carbonyls of the protein. These predictions are fundamental for structure-based drug design, allowing for the targeted modification of the morpholinone scaffold to improve potency and selectivity.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective, exploring the conformational flexibility of both the ligand and the target over time. MD simulations are used to assess the stability of the binding mode predicted by docking. By simulating the movement of atoms over a specific period, researchers can verify if the initial docked pose is maintained or if the ligand shifts to a more stable conformation within the active site.

These simulations provide valuable information on the conformational landscape of the this compound scaffold. The morpholin-3-one (B89469) ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. MD simulations can reveal the most energetically favorable conformations of the molecule both in a solvated environment and when bound to a biological target. Understanding this dynamic behavior is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific, bioactive conformation that is complementary to the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a chemoinformatic approach that aims to correlate the structural or property-based features of a series of compounds with their experimentally determined biological activities. This method is used to build mathematical models that can predict the activity of new, untested compounds.

For a series of compounds including this compound analogues, QSAR models can be developed to predict their inhibitory activity against a specific enzyme or their affinity for a particular receptor. To build a robust QSAR model, a "training set" of molecules with known activities is required. The model is then validated using a "test set" of compounds that were not used in its development.

These predictive models are invaluable in virtual screening campaigns. They allow for the rapid computational evaluation of large libraries of virtual compounds based on the this compound scaffold, prioritizing the synthesis and experimental testing of only the most promising candidates. This significantly accelerates the drug discovery process and reduces costs.

A critical aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be categorized into several types, including:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantify features related to the electron distribution, such as partial charges and dipole moments.

Hydrophobic descriptors: Typically represented by the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Steric descriptors: Relate to the size and shape of the molecule, such as molecular weight or volume.

Table 1: Hypothetical Molecular Descriptors for this compound in a QSAR Model

| Descriptor Type | Descriptor Name | Calculated Value | Potential Influence on Activity |

| Steric | Molecular Weight | 256.1 g/mol | Influences size and fit within the binding pocket. |

| Hydrophobic | LogP | ~2.1 | Affects membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment | ~3.5 D | Governs long-range electrostatic interactions with the target. |

| Topological | Number of Rotatable Bonds | 2 | Relates to conformational flexibility upon binding. |

Note: The values presented are illustrative and would be precisely calculated in an actual QSAR study.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. DFT calculations provide deep insights into the intrinsic properties of this compound.

By calculating the distribution of electron density, DFT can be used to determine the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical reactivity and potential metabolic pathways. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to calculate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, an ESP map would likely show negative potential around the carbonyl oxygen and the bromine atom, indicating these are regions favorable for interacting with positively charged or electron-deficient parts of a biological target. These calculations complement molecular docking studies by providing a more fundamental understanding of the electronic factors driving intermolecular interactions.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. researchgate.netwikipedia.orgunesp.br The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.netyoutube.com The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons in chemical reactions.

For this compound, a detailed analysis of its frontier orbitals would likely reveal the following characteristics:

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most likely to be donated. In this molecule, the electron density of the HOMO is expected to be distributed across the electron-rich regions. These would include the lone pairs of the oxygen and nitrogen atoms within the morpholin-3-one ring and the π-system of the bromophenyl ring. The bromine atom, with its lone pairs, would also contribute to the HOMO's electron density. The energy of the HOMO is a critical parameter; a higher HOMO energy generally corresponds to a stronger nucleophile or electron donor. youtube.com

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept an electron. youtube.com For this compound, the LUMO is anticipated to be localized primarily on the aromatic ring and the carbonyl group of the morpholin-3-one moiety. The electron-withdrawing nature of the bromine atom and the carbonyl group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at these sites. A lower LUMO energy indicates a stronger electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity and lower stability. Computational studies on similar heterocyclic compounds have demonstrated that substituents on the phenyl ring can modulate this gap, thereby fine-tuning the molecule's reactivity. nih.gov For instance, the introduction of a p-bromophenyl group in some chalcone (B49325) derivatives was found to result in a lower HOMO-LUMO gap compared to other substituted derivatives, suggesting increased reactivity. nih.gov

A hypothetical representation of the frontier molecular orbitals for this compound is depicted in the table below.

| Orbital | Expected Localization of Electron Density | Implication for Reactivity |

| HOMO | Bromophenyl ring, Nitrogen and Oxygen atoms of the morpholine (B109124) ring | Site of electrophilic attack |

| LUMO | Carbonyl group of the morpholin-3-one ring, Bromophenyl ring | Site of nucleophilic attack |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. rsc.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted spectra would show distinct signals for the protons and carbons of the morpholin-3-one ring and the bromophenyl group. For example, the protons on the carbon adjacent to the oxygen in the morpholine ring would be expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen. Similarly, the carbon of the carbonyl group would have a characteristic downfield chemical shift in the 13C NMR spectrum.

Infrared (IR) Spectroscopy: DFT calculations can also simulate the IR spectrum of this compound by calculating its vibrational frequencies. nih.gov The predicted spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key predicted peaks would include the C=O stretching vibration of the lactam, the C-N stretching of the amine, the C-O-C stretching of the ether linkage, and various vibrations associated with the substituted benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. researchgate.net The predicted spectrum would likely show absorption bands in the UV region, corresponding to π-π* transitions within the bromophenyl ring and n-π* transitions associated with the carbonyl group.

A summary of the expected spectroscopic data for this compound is presented in the table below.

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Signals for aromatic protons on the bromophenyl ring; distinct signals for the methylene (B1212753) protons of the morpholine ring. |

| 13C NMR | Signal for the carbonyl carbon; signals for the aromatic carbons; signals for the methylene carbons of the morpholine ring. |

| IR | Strong absorption for C=O stretch; absorptions for C-N and C-O stretches; bands for aromatic C-H and C=C stretches. |

| UV-Vis | Absorption maxima corresponding to π-π* and n-π* electronic transitions. |

Virtual Screening and Library Design Based on this compound Scaffold

The this compound structure represents a valuable scaffold for virtual screening and the design of compound libraries in drug discovery. chemrxiv.orgacs.orgnih.govacs.orglead-discovery.de The morpholine and morpholin-3-one motifs are considered "privileged scaffolds" as they are found in numerous biologically active compounds and approved drugs. nih.govresearchgate.netacs.org

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govyoutube.com The this compound scaffold can be used as a query structure in similarity-based virtual screening to identify other compounds with similar structural features and potentially similar biological activities. nih.gov Alternatively, in structure-based virtual screening, derivatives of this scaffold can be docked into the active site of a target protein to predict their binding affinity and mode of interaction. nih.gov The expansion of virtual libraries to billions of compounds has increased the potential for discovering novel hits through these methods. nih.govbiorxiv.orgresearchgate.net

Library Design: The this compound scaffold is an excellent starting point for the design of combinatorial libraries. The bromine atom on the phenyl ring serves as a convenient chemical handle for introducing further diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold by attaching a wide range of different substituents. The goal of library design is to generate a collection of compounds with diverse physicochemical properties and three-dimensional shapes to maximize the chances of finding a hit against a particular biological target. acs.orglead-discovery.de The sp3-rich nature of the morpholine ring is particularly advantageous, as it introduces three-dimensional complexity, a desirable feature in modern drug discovery. chemrxiv.orgacs.org

The table below outlines a hypothetical library design strategy based on the this compound scaffold.

| Scaffold Position | Type of Modification | Potential Reagents | Desired Outcome |

| Bromine on Phenyl Ring | Suzuki Coupling | Various boronic acids | Introduction of diverse aryl and heteroaryl groups |

| N-H of Morpholine Ring (if deprotected) | Alkylation, Acylation | Alkyl halides, Acid chlorides | Modification of polarity and hydrogen bonding capacity |

| α-position to Carbonyl | Alkylation | Alkyl halides with a strong base | Introduction of additional substituents for steric and electronic modulation |

By leveraging these computational and chemoinformatic approaches, researchers can efficiently explore the chemical potential of this compound, accelerating the discovery and development of new molecules with desired properties.

Medicinal Chemistry Development of 4 3 Bromophenyl Morpholin 3 One As a Research Lead

Hit-to-Lead and Lead Optimization Strategies

The transition from a hit, a compound with initial confirmed activity, to a lead, a compound with a more drug-like profile, is a critical phase in drug discovery known as the hit-to-lead (H2L) process. wikipedia.org This stage focuses on improving potency, selectivity, and physicochemical properties through iterative cycles of design, synthesis, and testing. upmbiomedicals.comnih.gov For a hypothetical hit like 4-(3-bromophenyl)morpholin-3-one (B6206737), several established strategies could be applied.

A primary approach in hit-to-lead optimization is the exploration of the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand their contribution to its biological activity. For this compound, key areas for modification would include the phenyl ring and the morpholinone core.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Analogs

| Compound | Modification | Rationale | Hypothetical Target Activity (IC50, nM) |

| Lead Compound | This compound | Starting point for optimization | 500 |

| Analog 1 | Substitution of the bromo group with other halogens (Cl, F) | Explore the effect of halogen size and electronegativity on binding. | 350 |

| Analog 2 | Moving the bromo group to the 2- or 4-position of the phenyl ring | Investigate the importance of substituent position for target interaction. | 700 |

| Analog 3 | Introduction of small alkyl or alkoxy groups on the phenyl ring | Probe for additional hydrophobic or hydrogen bonding interactions. | 200 |

| Analog 4 | Methylation at the C2 or C5 position of the morpholinone ring | Assess the impact of steric hindrance and conformational restriction. | 450 |

Lead optimization, the subsequent phase, aims to refine the most promising lead candidates to identify a preclinical drug candidate. wikipedia.org This involves fine-tuning the molecule to achieve a balance of potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. vichemchemie.com For instance, if the initial lead demonstrates high potency but poor metabolic stability, modifications would be directed towards blocking metabolic "hotspots" without compromising activity.

In the context of morpholinone-containing compounds, research on quinazoline (B50416) derivatives as EGFR tyrosine kinase inhibitors provides a relevant example. A series of novel morpholin-3-one-fused quinazoline derivatives were synthesized and evaluated, with some compounds showing potent inhibitory activity against EGFR. nih.gov This highlights how the morpholin-3-one (B89469) scaffold can be incorporated into more complex structures to achieve high potency against specific biological targets.

Strategies for Enhancing Selectivity and Potency

Achieving high potency and selectivity is a paramount goal in drug design. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the drug's ability to act on a specific target with minimal effects on other targets. For a research lead like this compound, several strategies could be employed to enhance these attributes.

One effective strategy is the introduction of structural modifications that exploit differences in the binding sites of the intended target versus off-targets. For example, in the development of mTOR inhibitors, replacing a simple morpholine (B109124) with bridged morpholine derivatives led to a dramatic improvement in selectivity over the closely related PI3Kα kinase. nih.gov This was attributed to a single amino acid difference between the two kinases, creating a deeper pocket in mTOR that could accommodate the bulkier bridged morpholine. nih.gov A similar approach could be envisioned for this compound, where introducing specific substituents on the morpholinone or phenyl ring could favor binding to the desired target.

Molecular docking and computational modeling are invaluable tools in this process. nih.gov By simulating the binding of different analogs to the target protein, researchers can predict which modifications are most likely to enhance potency and selectivity. For instance, if the target has a specific hydrophobic pocket, adding a lipophilic group to the phenyl ring of this compound could increase binding affinity and potency.

Table 2: Illustrative Data on Potency and Selectivity Enhancement in Kinase Inhibitors

| Compound | Modification from Parent Scaffold | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Fold |

| Parent Scaffold | - | 250 | 500 | 2 |

| Analog A | Addition of a methyl group | 100 | 400 | 4 |

| Analog B | Introduction of a bridged morpholine | 10 | 1000 | 100 |

| Analog C | Phenyl ring substitution with a trifluoromethyl group | 5 | 250 | 50 |

This table is for illustrative purposes and does not represent actual data for this compound.

The morpholin-3-one moiety itself is recognized as a versatile building block in medicinal chemistry, often used to create bioactive molecules with applications as analgesics and anti-inflammatory agents. chemimpex.com The inherent chemical properties of this scaffold provide a solid foundation for developing potent and selective drug candidates.

Prodrug and Bioconjugation Approaches in Research

Even with optimal potency and selectivity, a lead compound may face challenges related to its physicochemical properties, such as poor solubility or limited bioavailability. Prodrug and bioconjugation strategies offer elegant solutions to overcome these hurdles. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.

For a compound like this compound, a prodrug approach could be particularly useful to enhance its solubility. For example, if the compound has low aqueous solubility, a polar promoiety, such as a phosphate (B84403) or an amino acid ester, could be attached to the molecule. researchgate.net This would increase its water solubility, potentially improving its absorption after oral administration. Once absorbed, enzymes in the body would cleave the promoiety, releasing the active drug.

Bioconjugation involves linking the drug molecule to a larger biomolecule, such as an antibody or a polymer. This strategy can be used to achieve targeted drug delivery, where the drug is specifically delivered to the site of action, thereby increasing its efficacy and reducing systemic side effects. For instance, if this compound is developed as an anticancer agent, it could be conjugated to an antibody that specifically recognizes a protein on the surface of cancer cells.

Table 3: Common Prodrug Strategies and Their Potential Application

| Prodrug Type | Promoiety | Potential Advantage for this compound | Activation Mechanism |

| Ester Prodrug | Amino acids, polyethylene (B3416737) glycol (PEG) | Improved solubility and permeability | Esterase enzymes |

| Phosphate Prodrug | Phosphate group | Significantly increased aqueous solubility | Alkaline phosphatase |

| Carbamate Prodrug | Amino acids | Controlled release of the parent drug | Enzymatic hydrolysis |

| Nitroreductase-activated Prodrug | Modification of the phenyl ring with a nitro group | Targeted activation in hypoxic tumor environments | Nitroreductase enzymes |

The morpholine heterocycle is a common feature in many approved drugs, and its presence in this compound suggests a favorable starting point for the application of these advanced drug delivery strategies. wikipedia.org The ultimate goal is to create a drug candidate with an optimal balance of pharmacological activity and drug-like properties.

Future Directions and Emerging Research Trends

Exploration of Novel Therapeutic Areas for Morpholinone Scaffolds

The versatility of the morpholinone scaffold has led to its investigation in a wide array of therapeutic areas, a trend that is expected to continue and expand. acs.orgdrugdiscoveryonline.com Initially recognized for their utility as intermediates in the synthesis of pharmaceuticals, such as the anticoagulant Rivaroxaban, the inherent biological activities of morpholinone derivatives are now being more thoroughly explored. drugdiscoveryonline.com

Current research has highlighted the potential of morpholinone-containing compounds in several key areas:

Anticancer Agents: A significant area of investigation is the development of morpholinone derivatives as anticancer agents. For example, novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. drugbank.com Some of these compounds have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, suggesting their potential in treating non-small cell lung cancer. drugbank.com

Anti-inflammatory Properties: The anti-inflammatory potential of the morpholinone scaffold is another promising avenue of research. nih.gov Certain derivatives are being investigated for their ability to modulate inflammatory pathways, which could lead to new treatments for a variety of inflammatory diseases. nih.gov

Antimicrobial and Antiviral Activity: The morpholine (B109124) ring is a component of several clinically used antimicrobial and antiviral drugs. acs.orgnih.gov Ongoing research is focused on synthesizing and screening new morpholinone derivatives to identify novel agents with improved efficacy and a broader spectrum of activity against resistant strains of bacteria and fungi, as well as various viruses. acs.orgnih.gov

Central Nervous System (CNS) Disorders: The physicochemical properties of the morpholine ring make it a "privileged" scaffold in medicinal chemistry, particularly for targeting the central nervous system. pharmaphorum.com Its ability to improve the pharmacokinetic profile of drug candidates has led to its incorporation in molecules being investigated for a range of neurological and psychiatric conditions. acs.orgpharmaphorum.com

The exploration of these and other therapeutic areas is driven by the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.

Development of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of morpholin-3-one derivatives is crucial for advancing their research and development. While classical synthetic methods exist, the focus is increasingly on the development of more advanced, efficient, and environmentally friendly methodologies.

Recent advancements in this area include:

Catalytic Enantioselective Synthesis: A significant breakthrough has been the development of catalytic enantioselective methods for the construction of chiral morpholinones. One such method employs a chiral phosphoric acid to catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. drugbank.comnih.gov This approach provides access to chiral morpholinones with high enantioselectivity, which is critical for their therapeutic efficacy.

One-Pot and Multi-Component Reactions: To improve efficiency and reduce waste, researchers are developing one-pot and multi-component reactions for the synthesis of morpholinone scaffolds. These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, streamlining the synthetic process. nih.gov For instance, a one-pot approach has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones. acs.orgacs.org

Photocatalysis: The use of photoredox catalysis is an emerging trend in organic synthesis, offering mild and efficient reaction conditions. Photocatalytic methods are being explored for the synthesis of morpholines and related heterocycles, providing a powerful tool for accessing novel derivatives. swinburne.edu.au

Flow Chemistry: Continuous flow synthesis is being investigated as a scalable and efficient method for producing morpholinone intermediates and final compounds. swinburne.edu.au This technology offers advantages in terms of safety, reproducibility, and the potential for automation.

These advanced synthetic methodologies are not only expanding the chemical space of accessible morpholinone derivatives but are also making their production more sustainable and cost-effective.

Integration of Artificial Intelligence and Machine Learning in Morpholinone Research

Key areas where AI and ML are expected to contribute include:

Virtual Screening and Hit Identification: AI and ML algorithms can be used to screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. drugdiscoveryonline.comnih.gov This in silico screening can dramatically accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. drugdiscoveryonline.comslideshare.net

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. nih.govacs.org By learning from existing chemical data, these models can propose novel morpholinone derivatives that are optimized for activity against a particular target and possess favorable drug-like properties.

Predictive Modeling of Activity and Properties: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of morpholinone derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates and reduce the reliance on costly and time-consuming experimental assays.

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and to design efficient synthetic routes for target molecules. This can aid chemists in planning the synthesis of novel morpholinone analogs.

The application of AI and ML is expected to streamline the discovery and development of new morpholinone-based therapeutics, making the process faster, more cost-effective, and more likely to succeed.

Collaborative Research Initiatives in Academic and Industrial Settings

The development of new therapeutics is a complex and resource-intensive process that increasingly relies on collaboration between academic institutions and the pharmaceutical industry. acs.orgpharmaphorum.com This collaborative model is particularly important for advancing research on promising scaffolds like the morpholinone nucleus.

These partnerships leverage the complementary strengths of each sector:

Academia: Academic research often excels in fundamental scientific discovery, exploring novel biological targets and elucidating disease mechanisms. drugdiscoveryonline.comdrugbank.com University labs are also hubs for the development of innovative synthetic methodologies. nih.gov

Industry: Pharmaceutical companies bring expertise in drug development, including medicinal chemistry optimization, preclinical and clinical testing, regulatory affairs, and commercialization. drugdiscoveryonline.comdrugbank.com They also have the resources to conduct large-scale studies and bring a new drug to market. drugbank.com

Successful collaborations can take various forms, including:

Sponsored Research Agreements: Pharmaceutical companies fund specific research projects in academic labs that align with their therapeutic interests. acs.org

Joint Research Programs: Academic and industrial scientists work together on a shared research goal, often with shared intellectual property rights.

Student Internships and Postdoctoral Fellowships: Students and postdoctoral researchers from academic labs gain valuable experience in an industrial setting, fostering knowledge exchange and talent development. nih.gov

Open Innovation Platforms: Some pharmaceutical companies have established open innovation platforms that allow academic researchers to submit compounds for screening or to access company resources. nih.gov

Examples of successful academic-industrial collaborations in drug discovery, such as the partnership between the University of Oxford and AstraZeneca for the development of the COVID-19 vaccine, highlight the power of this model. pharmaphorum.com For morpholinone research, such collaborations will be essential for translating basic scientific insights into clinically effective treatments.

Q & A

Basic: What synthetic routes are commonly employed for 4-(3-Bromophenyl)morpholin-3-one, and how do reaction parameters influence yield?

The synthesis typically involves regioselective nucleophilic aromatic substitution or multi-step coupling reactions. For example, a two-step approach can be adapted from methods used for structurally similar morpholin-3-one derivatives:

- Step 1 : React 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a bromophenyl-substituted amine under controlled temperatures (0–5°C) in acetone, using potassium carbonate as a base to neutralize HCl byproducts .

- Step 2 : Introduce the morpholin-3-one ring via reflux with substituted anilines in 1,4-dioxane, monitored by TLC (toluene:acetone, 8:2) .

Key parameters : Low temperatures in Step 1 minimize side reactions, while reflux in Step 2 ensures complete substitution. Yield improvements (>85%) are achieved by recrystallization from acetone or THF .

Advanced: How can regioselectivity challenges during bromophenyl group incorporation into the morpholinone scaffold be mitigated?

Regioselectivity issues arise due to competing nucleophilic sites on the phenyl ring. Strategies include:

- Temperature control : Maintaining 0–5°C during initial coupling reduces kinetic competition between substitution sites .

- Catalytic base selection : Potassium carbonate (over stronger bases) minimizes over-substitution and byproduct formation .

- Computational guidance : Pre-synthesis DFT calculations predict electron density distribution on the phenyl ring, identifying preferential substitution sites. This aligns with methodologies in triazine-derivative syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the morpholin-3-one ring (δ ~3.5–4.5 ppm for N-CH2 and O-CH2 groups) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .

- FT-IR : Detect carbonyl stretching (C=O, ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

- DFT-based simulations : Optimize the compound’s geometry using Gaussian or ORCA software, followed by GIAO (Gauge-Including Atomic Orbital) calculations for NMR chemical shifts. Discrepancies >0.5 ppm often indicate conformational flexibility or solvent effects .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to account for acetone or DMSO solvent interactions, improving shift alignment .

Advanced: What strategies optimize crystal structure determination for bromophenyl-substituted morpholinones?

- Hydrogen-bonding analysis : Use graph set analysis (as in Etter’s formalism) to predict packing motifs. The morpholinone carbonyl and Br atom often participate in C=O···H-N or C-Br···π interactions .

- Refinement tools : SHELXL (via SHELX suite) refines high-resolution X-ray data, leveraging the bromine atom’s strong anomalous scattering for phase resolution .

Basic: How are biological activities of this compound derivatives assessed in antimicrobial studies?

- Antibacterial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli. Derivatives with electron-withdrawing substituents (e.g., -Cl, -NO2) show enhanced activity due to increased membrane penetration .

- Antifungal testing : Agar diffusion assays against C. albicans reveal potency linked to morpholinone ring flexibility, enabling target binding .

Advanced: What role does the 3-bromophenyl group play in Suzuki-Miyaura cross-coupling reactions?

The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key considerations:

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures (3:1) at 80°C .

- Steric effects : The meta-bromo position minimizes steric hindrance, favoring coupling at the phenyl ring’s para position.

Basic: What purification methods ensure high purity (>98%) for this compound?

- Recrystallization : Use acetone or THF for high recovery of crystalline product .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates .

Advanced: How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitutions?

- Electron-withdrawing groups (e.g., -Br): Activate the phenyl ring for nucleophilic attack at para positions, as shown in triazine-derivative syntheses .

- Steric maps : Molecular electrostatic potential (MEP) surfaces identify electron-deficient regions, guiding substitution site predictions .

Basic: What are the documented applications of this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.